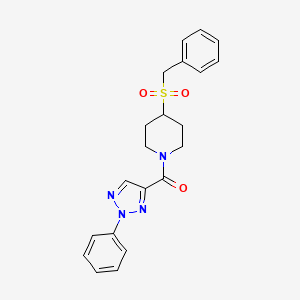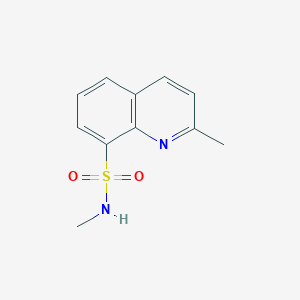
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone, or 8-NTFQ, is a synthetic quinoline compound that has become increasingly popular in scientific research due to its unique properties. 8-NTFQ has been shown to have a wide range of applications, including in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Nitrosyliron Complexes
Nitrosyliron complexes containing 8-quinolinolate or its derivatives have been studied for their potential applications in catalysis and materials science. The research by Miki et al. (1982) explored the synthesis and properties of these complexes, characterized by IR, Mossbauer, and magnetic measurements, indicating their unique electronic and magnetic properties that could be exploited in various scientific applications (Miki et al., 1982).
Reaction with Nitrogen Monoxide
The study by Maejima et al. (1990) focused on the reaction of cobalt complexes with nitrogen monoxide, leading to the formation of nitrato complexes. This research provides insights into the disproportionation of nitrogen monoxide induced by cobalt complexes, which might find applications in environmental chemistry and catalysis (Maejima et al., 1990).
Biological Evaluation of Quinoxalinones
A series of quinoxalinones were synthesized and evaluated for their antibacterial, antifungal, antimycobacterial, anticancer, and anti-HIV activities. Compounds exhibited significant inhibition activity against various strains, indicating the potential of these compounds in the development of new therapeutics (Sanna et al., 1999).
Schiff Bases and Fluorescent Properties
Trávníček et al. (2014) synthesized a series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone and explored their fluorescent properties. The study highlights the potential applications of these compounds in fluorescent probes and materials science (Trávníček et al., 2014).
Heterometallic Complexes
Research by Hossain et al. (2014) on S-shaped decanuclear heterometallic [Ni8Ln2] complexes provides valuable insights into the design of magnetic materials. These complexes, featuring a unique architecture and magnetic properties, could be useful in developing new magnetic and electronic devices (Hossain et al., 2014).
Nitro Heteroaromatic Anions
The ambident reactivity of nitro heteroaromatic anions has been explored by Murashima et al. (1996), highlighting the versatility of these compounds in synthetic chemistry. This work contributes to the understanding of the reactivity patterns of nitro heteroaromatic compounds, potentially useful in the synthesis of novel organic molecules (Murashima et al., 1996).
Propriétés
IUPAC Name |
8-nitro-6-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPBOSDUAAGUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

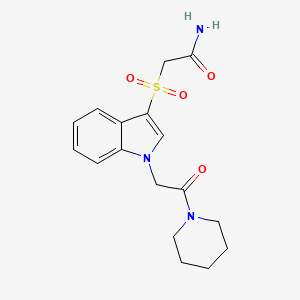
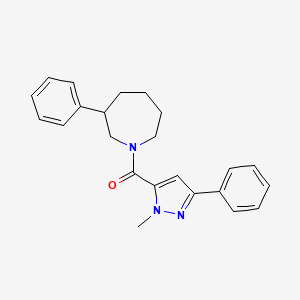


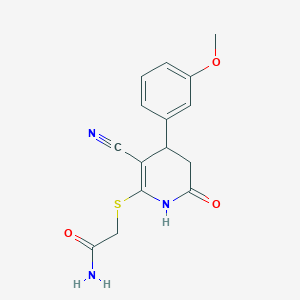
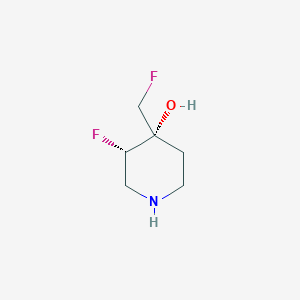
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)
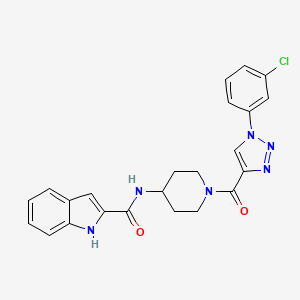
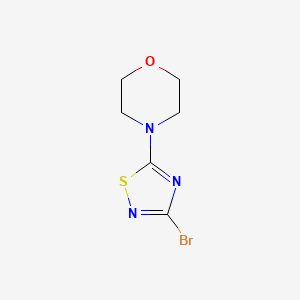
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)
